![molecular formula C13H8F2O2 B596909 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 164164-26-5](/img/structure/B596909.png)

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Übersicht

Beschreibung

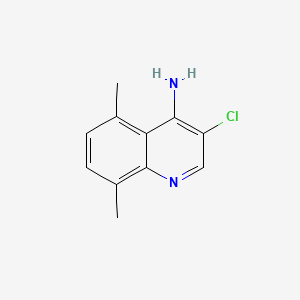

4,4’-Difluorobiphenyl is a fluorinated building block with the molecular formula FC6H4C6H4F. It has a molecular weight of 190.19 . It appears as crystals .

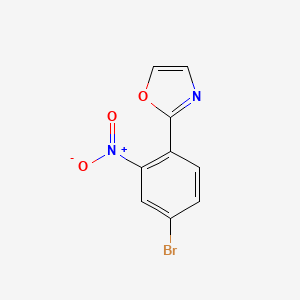

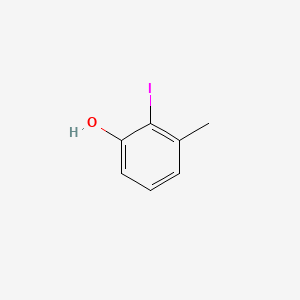

Molecular Structure Analysis

The molecular structure of 4,4’-Difluorobiphenyl consists of two benzene rings connected by a single bond, with each benzene ring having a fluorine atom at the 4-position .Physical And Chemical Properties Analysis

4,4’-Difluorobiphenyl has a boiling point of 254-255 °C and a melting point of 88-91 °C .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Research has extensively investigated the environmental fate and degradation pathways of polyfluoroalkyl and perfluoroalkyl substances (PFAS), including compounds structurally related to 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Studies highlight the microbial degradation of these chemicals, shedding light on their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) in the environment. The persistence and ubiquity of these degradation products raise concerns due to their toxic profiles, necessitating thorough environmental monitoring and ecotoxicological assessments (Liu & Avendaño, 2013).

Solvent Applications and Extraction Techniques

Advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids have been reviewed, focusing on organic solvents and supercritical fluids. The efficiency of different solvents in extracting carboxylic acids from aqueous streams, such as acetic, propionic, succinic, and citric acid, has been compared. Supercritical CO2, in particular, is highlighted for its environmental benefits and efficiency in the reactive extraction of carboxylic acids, presenting a competitive alternative to traditional separation methods (Djas & Henczka, 2018).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition of biocatalysts by carboxylic acids has been explored, with a focus on the effects of such compounds on microbes like Escherichia coli and Saccharomyces cerevisiae. The study discusses how carboxylic acids, including derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, can damage cell membranes and decrease microbial internal pH, impacting microbial tolerance and potentially offering insights into engineering more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Novel Applications in Organic Electronics

Derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid have been utilized in the development of organic light-emitting diodes (OLEDs), specifically focusing on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform. These materials have shown promise as active materials in OLEDs, with potential applications extending from sensors to photovoltaics. The review discusses structural design, synthesis, and the application of BODIPY-based materials in OLEDs, highlighting their efficiency as metal-free infrared emitters (Squeo & Pasini, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of the compound “4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” are currently unknown

Biochemical Pathways

The biochemical pathways affected by “4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” are currently unknown . Understanding the compound’s impact on biochemical pathways and their downstream effects requires further investigation.

Eigenschaften

IUPAC Name |

2-fluoro-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOLNTPEYOGOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673367 | |

| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

164164-26-5 | |

| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

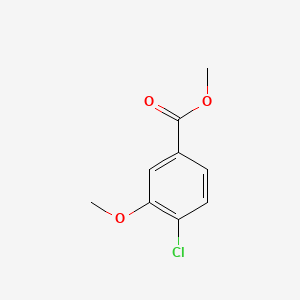

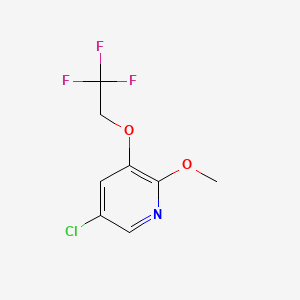

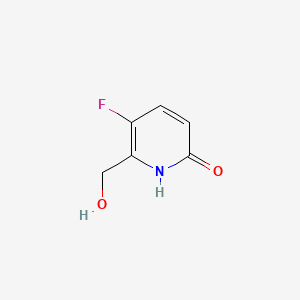

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)

![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)